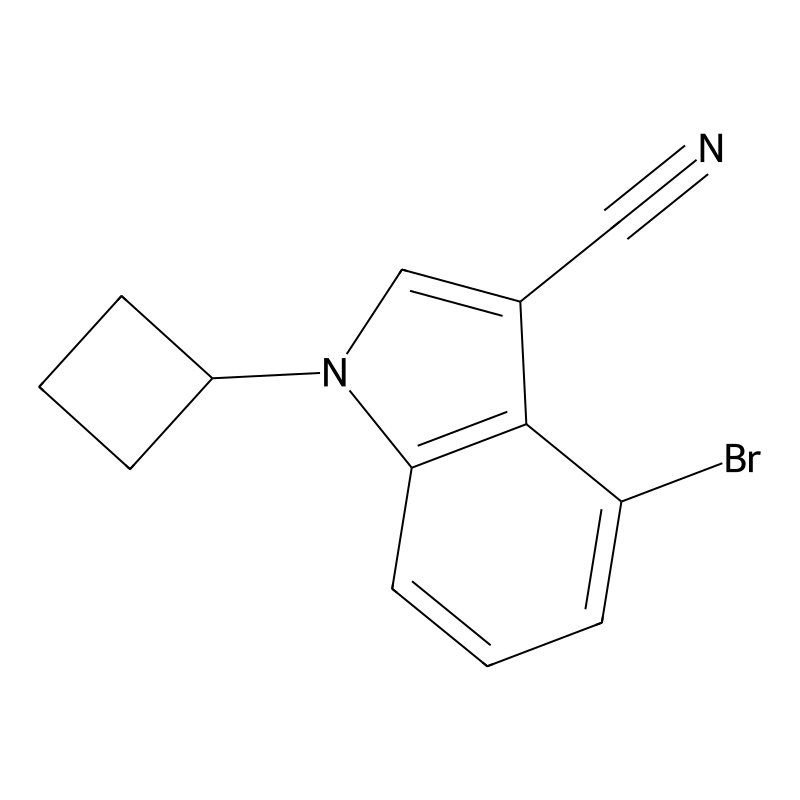

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The compound features a bromine atom at the 4-position, a cyclobutyl group at the 1-position, and a cyano group at the 3-position. This unique substitution pattern imparts distinctive chemical properties and biological activities, making it an interesting subject of study in medicinal chemistry.

Indoles are widely recognized for their presence in various natural products and pharmaceutical agents. The specific arrangement of substituents in 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile enhances its potential as a versatile building block in organic synthesis, particularly for creating more complex indole derivatives.

The chemical reactivity of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile can be attributed to the presence of both the bromine atom and the cyano group. Key reactions include:

- Electrophilic Aromatic Substitution: The bromine atom can facilitate electrophilic substitutions at the indole ring, particularly at positions C2 and C3, which are known to be highly reactive due to their electron-rich nature.

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attacks, allowing for further functionalization of the compound.

- Cycloaddition Reactions: The presence of the cyclobutyl group may enable cycloaddition reactions, expanding the diversity of potential derivatives.

These reactions typically require specific conditions such as elevated temperatures or the presence of catalysts to optimize yields and minimize by-products.

Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Preliminary studies suggest that 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile may exhibit significant biological activity due to its structural features.

Research indicates that compounds with similar indole frameworks can interact with various biological targets, including enzymes and receptors involved in critical cellular processes. For instance, some indole derivatives have been shown to inhibit kinases and other enzymes implicated in cancer progression.

The synthesis of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile can be achieved through several methods:

- Bromination of Indole Derivatives: Starting from 1H-indole or its derivatives, bromination can be performed using brominating agents under controlled conditions to introduce the bromine substituent.

- Cyclobutyl Group Introduction: This can be accomplished through cyclization reactions involving appropriate precursors that contain cyclobutyl moieties.

- Nitrilation: The introduction of the cyano group typically involves nucleophilic substitution reactions where suitable nitrating agents are employed.

Each of these steps requires careful optimization of reaction conditions (temperature, solvent choice) to achieve high yields and purity.

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile has potential applications in:

- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.

- Organic Synthesis: Serving as a building block for constructing more complex molecular architectures in research settings.

- Material Science: Exploring its properties for use in advanced materials or polymers due to its unique structural characteristics.

Interaction studies involving 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile typically focus on its binding affinity and activity against specific biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how this compound interacts with proteins or enzymes.

- Biological Assays: To evaluate its efficacy against cell lines or in vivo models.

Such studies are crucial for understanding the pharmacological potential and therapeutic applications of this compound.

Several compounds share structural similarities with 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile. These include:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Bromoindole | Bromine at position 4 | Anticancer activity |

| 1-Methylindole | Methyl group at position 1 | Neurotransmitter properties |

| 3-Cyanoindole | Cyano group at position 3 | Antimicrobial effects |

| Indoleacetic acid | Carboxylic acid substitution | Plant growth regulator |

Uniqueness

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile is unique due to its combination of a cyclobutyl group with both bromine and cyano substituents. This specific arrangement may lead to distinct reactivity patterns and biological interactions compared to other indoles, potentially enhancing its utility in drug discovery and development.

Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for modifying the indole scaffold at the 3-position, where the carbonitrile group in 4-bromo-1-cyclobutyl-1H-indole-3-carbonitrile offers opportunities for further functionalization. A notable example involves the oxidative cross-coupling of indoles with α-amino carbonyl compounds using Pd(OAc)₂ as the catalyst and Cu(OAc)₂·H₂O as the oxidant [5]. This method enables direct acylation at the indole’s 3-position, bypassing traditional protection-deprotection steps. The reaction proceeds via C–N bond cleavage of the α-amino carbonyl partner, followed by palladium-mediated C–C bond formation [5].

For Suzuki–Miyaura couplings, the aqueous-aerobic cross-coupling of brominated indoles with aryl boronic acids has been achieved using Na₂PdCl₄ and the water-soluble ligand ^S^SPhos [6]. Under these conditions, 5-bromoindole derivatives couple efficiently with p-tolylboronic acid at 37°C in a 4:1 water-acetonitrile mixture, yielding biaryl products in >90% conversion [6]. The ligand’s sulfonated phosphine groups enhance Pd solubility and stabilize active catalytic species, enabling reactions under mild, environmentally benign conditions [6]. Key advantages of this system include compatibility with unprotected heterocycles and tolerance of aerobic conditions, which simplifies procedural requirements compared to traditional inert-atmosphere methodologies [6].

Role of Lewis Acids in Facilitating Cyclobutane Ring Formation

The construction of the cyclobutane ring in 4-bromo-1-cyclobutyl-1H-indole-3-carbonitrile relies on synergistic base-Lewis acid systems. Recent studies demonstrate that combining LiN(SiMe₃)₂ with CsF generates a reactive cesium amide species (CsN(SiMe₃)₂) via salt metathesis, which mediates deprotonation and subsequent cyclization [2]. In domino reactions of 2-fluorotoluenes with nitriles, this base system facilitates:

- Deprotonation of the toluene methyl group to form a metalated intermediate

- Nucleophilic attack on the nitrile carbon

- Intramolecular cyclization to forge the cyclobutane-indole fused system [2]

Cs⁺ ions play a dual role as both counterions and Lewis acids, coordinating to intermediate species to lower transition-state energies during ring closure [2]. This is evidenced by the stark contrast in reactivity between LiN(SiMe₃)₂ alone (no product) and the LiN(SiMe₃)₂/CsF combination (46–92% yields across 38 substrates) [2]. The larger ionic radius of Cs⁺ compared to Li⁺ improves substrate accessibility in the transition metal-free cyclization step, particularly for sterically demanding nitriles [2].

Solvent Effects on Reaction Efficiency and Selectivity

Solvent choice critically influences both the cyclization and cross-coupling steps in 4-bromo-1-cyclobutyl-1H-indole-3-carbonitrile synthesis. For the domino reaction forming the indole core, cyclopentyl methyl ether (CPME) outperforms ethereal solvents like DME (1,2-dimethoxyethane) and iPr₂O (diisopropyl ether), providing 70–85% yields versus 30–55% in alternative solvents [2]. CPME’s high boiling point (106°C) and low polarity enable efficient mixing of the hydrophobic 2-fluorotoluene derivatives with polar nitriles while maintaining reaction temperature [2].

In contrast, aqueous-organic biphasic systems prove optimal for Pd-catalyzed couplings. The 4:1 water-acetonitrile mixture used in Suzuki–Miyaura reactions achieves 94% conversion of 5-bromoindole derivatives by balancing substrate solubility and catalyst stability [6]. Water participates in stabilizing charged intermediates through hydrogen bonding, while acetonitrile prevents precipitation of hydrophobic aryl boronic acids [6]. Notably, reactions in pure water show reduced efficiency (<40% conversion), underscoring the importance of co-solvent optimization [6].

Structure-Activity Relationship Studies of Indole-Based Scaffolds

The indole-3-carbonitrile core, exemplified by compounds like 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile, represents a privileged scaffold in medicinal chemistry that has demonstrated significant potential across multiple therapeutic areas. Structure-activity relationship studies of indole-based compounds have revealed critical insights into the molecular features that govern biological activity and selectivity [1].

The indole nucleus serves as a fundamental building block in drug discovery due to its presence in numerous natural products and its ability to interact efficiently with multiple receptor types [2]. Research has demonstrated that the indole scaffold exhibits a wide range of biological activities, including antibacterial, anti-tubercular, α-amylase inhibition, antiprotozoal, and anti-tumor activity [2]. The N-H group of the indole ring plays a particularly crucial role in receptor interactions, as demonstrated through bioisosteric replacement studies where substitution of the indole scaffold with benzothiophene or benzofuran resulted in decreased affinity for benzodiazepine receptors [2].

In comprehensive structure-activity relationship investigations, the substitution pattern around the indole core has proven to be of paramount importance. Studies on indole-based compounds as human immunodeficiency virus fusion inhibitors revealed that bisindole scaffolds with 6-6' linkages between rings B and C demonstrated superior binding affinity compared to other isomeric forms, with the most compact molecular conformations yielding optimal activity [3] [4]. The hydrophobic pocket binding assays showed that compounds with extended shapes, such as those with 5-5' linkages, were consistently less active, with interaction energies ranging from 3-4 times weaker than optimal configurations [4].

Recent investigations into indole-3-carbonitrile derivatives as tropomyosin receptor kinase inhibitors have provided detailed structure-activity data demonstrating the importance of specific substitution patterns [5]. The lead compound C11, developed through bioisosteric replacement strategies, exhibited an half-maximal inhibitory concentration of significant potency against tropomyosin receptor kinase-dependent cell lines, with excellent plasma stability exceeding 480 minutes and moderate liver microsomal stability of 38.9 minutes [5].

The electronic properties of substituents on the indole ring system significantly influence biological activity. Studies examining electron-withdrawing versus electron-donating groups have shown that the position and nature of these substituents can alter binding affinities by factors of 20-250 fold [4]. Specifically, compounds bearing methyl and ethyl ester substituents at the ring D position demonstrated markedly enhanced potency compared to other functional groups, highlighting the critical role of lipophilic interactions in the binding pocket [4].

| Compound Series | Substitution Pattern | Activity Range (IC₅₀) | Key Findings |

|---|---|---|---|

| Bisindole HIV Inhibitors | 6-6' linkage optimal | 0.2-60 μM | Compact conformations preferred [4] |

| Indole-3-carbonitrile TRK Inhibitors | Various positions | 16-360 nM | Bromine substitution enhances potency [5] |

| Brominated Indoles | 5, 6, 7 positions | Varies by position | 5Br > 6Br > 7Br activity order [6] |

Targeted Protein Kinase Inhibition via Halogen Bonding Interactions

Halogen bonding has emerged as a critical non-covalent interaction mechanism in protein kinase inhibition, with brominated compounds like 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile representing exemplary cases of this interaction type. Halogen bonds are characterized as highly directional interactions between polarized halogen atoms and nucleophilic sites, typically occurring at distances equal to or less than the sum of van der Waals radii [7].

Comprehensive crystallographic analyses of protein kinase complexes with halogenated ligands have revealed that carbonyl groups in the hinge region represent the most abundant halogen bond acceptors [8]. Statistical analysis of cumulative distance distributions has identified well-defined maxima at 2.82, 2.91, and 2.94 Å for chlorine, bromine, and iodine interactions, respectively, with angular preferences favoring ideal geometries of 180° and 120° [8].

The protein kinase CK2 system has provided particularly detailed insights into halogen bonding mechanisms. Studies using brominated benzotriazole derivatives demonstrated that halogen bond formation occurs preferentially with backbone carbonyl oxygen atoms of residues E114 and V116 in the hinge region [9]. Thermodynamic analysis revealed that brominated compounds exhibit binding affinity increases correlating with the degree of halogen substitution, with tetrabrominated derivatives showing the most potent inhibitory activity [9].

Kinetic studies have established that halogen bonding strength follows the established order: fluorine << chlorine < bromine < iodine [10]. In 5-hydroxytryptamine 2B receptor binding studies, systematic evaluation of halogen-substituted analogues showed activity enhancements of 4-fold for fluorine, 35-fold for chlorine, 46-fold for bromine, and 70-fold for iodine substituents [10]. This progression directly correlates with the σ-hole strength and polarizability of the respective halogens.

The 2,4-dihalophenyl moiety, particularly the 2-fluoro-4-iodophenyl variant, has demonstrated exceptional importance in kinase inhibitor design [11]. Crystallographic analysis of mitogen-activated protein kinase kinase inhibitor complexes reveals that this moiety forms critical halogen bonding interactions with specific residues in the kinase binding site, contributing significantly to the structural stability of drug-enzyme complexes [11].

| Halogen Type | Typical Distance (Å) | Binding Enhancement | Angular Preference |

|---|---|---|---|

| Chlorine | 2.82 | 35-fold | Variable |

| Bromine | 2.91 | 46-fold | Moderate preference for 180° |

| Iodine | 2.94 | 70-fold | Strong preference for ideal geometry |

Competition studies between electrostatic interactions and halogen bonding in protein kinase CK2 have revealed that electrostatic interactions generally predominate, particularly under physiological conditions [12]. However, halogen bonding provides crucial complementary stabilization, especially in environments where traditional hydrogen bonding is suboptimal [12]. The pH sensitivity of these interactions has been documented, with halogen bonding contributions becoming more significant under acidic conditions [12].

Prodrug Development Utilizing Carbonitrile Bioisosteres

The carbonitrile functional group has gained prominence as a versatile bioisostere in prodrug development, offering unique advantages in terms of metabolic stability, improved pharmacokinetic properties, and selective target engagement. The linear geometry and minimal steric demand of the nitrile group, occupying only one-eighth the molecular volume of a methyl group, allows for optimal accommodation in binding pockets while maintaining tolerance to target mutations [13].

Carbonitrile groups function primarily as hydrogen bond acceptors, forming critical interactions with serine and arginine residues in protein active sites [14]. The strong electronegativity of the nitrogen atom enables water-mediated hydrogen bonding networks, facilitating drug-target interactions that may not be achievable through direct binding alone [13]. This property has been extensively exploited in the development of dipeptidyl peptidase-4 inhibitors, where compounds such as vildagliptin and saxagliptin utilize the nitrile moiety for covalent binding to Ser630 through imidate adduct formation [13].

The bioisosteric relationship between carbonitrile and other pharmacophores has been systematically investigated. Studies comparing fluorine and cyano substituents at the 5-position of indole derivatives demonstrate comparable biological profiles, with both groups functioning as effective bioisosteres for hydroxyl and halogen substituents [15]. In serotonin receptor binding assays, 5-fluoroindole and 5-cyanoindole derivatives showed similar binding affinities and in vivo activities in ultrasonic vocalization tests, confirming their bioisosteric equivalence [15].

Prodrug strategies incorporating carbonitrile bioisosteres have shown particular promise in targeting mitochondrial enzymes. Research on sirtuin 5 inhibitors demonstrated that masking tetrazole moieties with carbonitrile-containing groups achieved potent and cytoselective growth inhibition against leukemic cancer cell lines [16]. The masked isosteres of carboxylic acids provided viable chemical motifs for developing inhibitors with enhanced cellular penetration and target selectivity [16].

The metabolic stability of carbonitrile groups represents a significant advantage in prodrug design. Unlike many other functional groups, nitriles typically remain unchanged during elimination from the human body, with toxic metabolite formation being extremely rare [13]. The incorporation of nitrile groups generally results in decreased lipophilicity and improved solubility, leading to enhanced system exposure, increased bioavailability, and prolonged half-life times [13].

| Prodrug Strategy | Target Enzyme | Mechanism | Outcome |

|---|---|---|---|

| Imidate Formation | Dipeptidyl Peptidase-4 | Covalent Ser630 binding | Reversible inhibition [13] |

| Tetrazole Masking | Sirtuin 5 | Cellular penetration enhancement | Selective cancer cell targeting [16] |

| Carboxylic Acid Isosterism | Various | Improved ADME properties | Enhanced bioavailability [16] |

Advanced prodrug designs have leveraged the unique properties of carbonitrile groups to address specific challenges in drug development. The development of indole-pyridine carbonitrile derivatives for antidiabetic applications demonstrated that systematic structural modifications around the nitrile group could optimize both α-glucosidase and α-amylase inhibitory activities [17]. Molecular docking studies revealed that the carbonitrile moiety forms critical binding interactions with target enzymes, with inhibition constants ranging from low micromolar to nanomolar concentrations [17].

The strategic placement of carbonitrile groups has enabled the development of compounds with improved selectivity profiles. In tropomyosin receptor kinase inhibitor development, the incorporation of carbonitrile functionality at the 3-position of indole scaffolds facilitated the design of compounds with exceptional potency and selectivity, demonstrating the value of this bioisosteric approach in kinase drug discovery [5].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types